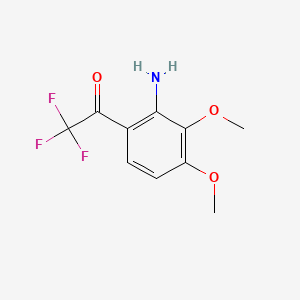
1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C10H12F3NO3. This compound is characterized by the presence of an amino group, two methoxy groups, and a trifluoromethyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-amino-3,4-dimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential formation of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-3-methoxyphenyl)ethanone
- 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
- 1-(2-Amino-3-hydroxyphenyl)ethanone
Uniqueness
1-(2-Amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-(2-amino-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H10F3NO3/c1-16-6-4-3-5(7(14)8(6)17-2)9(15)10(11,12)13/h3-4H,14H2,1-2H3 |
Clé InChI |
QQBNYNVUZLZQHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
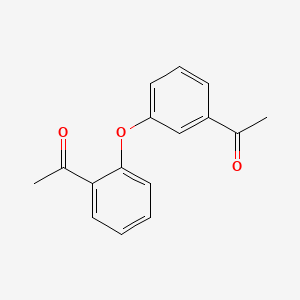

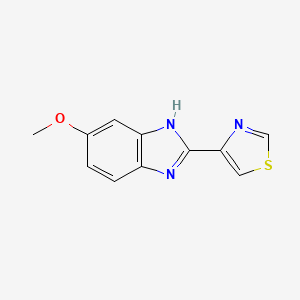
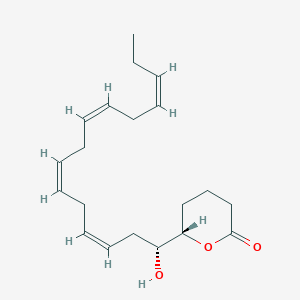

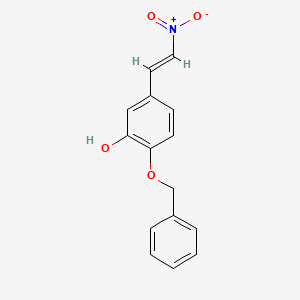
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)

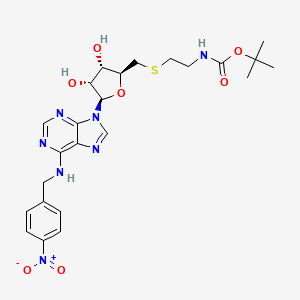
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)


